molecular formula C23H19N3O3 B2568734 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 865286-03-9

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2568734
CAS No.: 865286-03-9
M. Wt: 385.423
InChI Key: XCYPRXJMSKBKFL-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a diphenylacetamide group . These groups are common in many organic compounds and can contribute to various chemical properties and potential biological activities.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the 3D structure of a molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could increase the compound’s hydrophobicity .

Scientific Research Applications

Computational and Pharmacological Evaluation

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide and similar derivatives have been evaluated for their computational and pharmacological potential. Studies have focused on their binding and inhibitory effects against various targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These compounds showed moderate to high affinity and exhibited potential in toxicity, tumour inhibition, free radical scavenging, analgesic, and anti-inflammatory actions. For example, certain derivatives demonstrated significant binding to COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects, while others showed notable antioxidant potential and efficacy in tumour inhibition assays (M. Faheem, 2018).

Antimicrobial Activity and Cytotoxicity

These compounds have also been synthesized and assessed for antimicrobial activity against various microorganisms including Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Candida albicans. Certain oxadiazole derivatives exhibited the highest antibacterial activity against P. aeruginosa and showed significant anti-candidal activity. Moreover, these derivatives were investigated for their cytotoxic effects, revealing diverse levels of cytotoxic activity against NIH/3T3 cells, with some compounds displaying significant potency (Z. Kaplancıklı et al., 2012).

Chemotherapeutic Agent Design

Research into the design and synthesis of new 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives using 3-methoxyphenol as a starting substance has been conducted. These novel compounds were evaluated for their in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi, showing higher potential against gram-negative bacteria. Additionally, they were screened for their antiproliferative activity against selected human tumor cell lines, with some derivatives displaying high inhibitory activity against A549 lung and MCF7 breast cancer cell lines, making them promising chemotherapeutic agents (B. Kaya et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Additionally, potential biological activities could be explored through in vitro and in vivo studies .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-19-15-9-8-14-18(19)22-25-26-23(29-22)24-21(27)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYPRXJMSKBKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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